1-ethyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Ethyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
The synthesis of 1-ethyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazines with 1,3-diketones in the presence of suitable catalysts and solvents . One common method includes the use of ethylene glycol as a solvent, which facilitates the formation of the pyrazole ring at room temperature . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can modify the functional groups attached to the pyrazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in a variety of functionalized pyrazole derivatives.
Scientific Research Applications
1-Ethyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to altered cellular processes. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its anticancer properties may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
1-Ethyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Known for its use in synthesizing pharmaceutical intermediates.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Exhibits significant antimicrobial activity.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Used in agricultural applications as a herbicide.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-ethyl-4,5-diphenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N2O2/c1-2-20-17(18(21)22)15(13-9-5-3-6-10-13)16(19-20)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,21,22) |
InChI Key |
YFSIUBNTIYTOOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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